molecular formula C22H23IO3 B6201598 ethyl 3-(diphenylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate CAS No. 2694745-19-0

ethyl 3-(diphenylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B6201598
CAS No.: 2694745-19-0
M. Wt: 462.3
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Description

Ethyl 3-(diphenylmethyl)-1-(iodomethyl)-2-oxabicyclo[211]hexane-4-carboxylate is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

The synthesis of ethyl 3-(diphenylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This step involves the cyclization of appropriate precursors under specific conditions to form the bicyclic structure.

    Introduction of the diphenylmethyl group: This step involves the addition of the diphenylmethyl group to the bicyclic core through a Friedel-Crafts alkylation reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Ethyl 3-(diphenylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate undergoes various chemical reactions, including:

    Substitution reactions: The iodomethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation reactions: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction reactions: Reduction of the compound can lead to the formation of reduced derivatives.

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3-(diphenylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several scientific research applications:

    Medicinal chemistry: The compound is studied for its potential pharmacological properties and its ability to interact with biological targets.

    Organic synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material science: The unique structure of the compound makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-(diphenylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 3-(diphenylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can be compared with similar compounds such as:

    Ethyl 3-(diphenylmethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate: Lacks the iodomethyl group, leading to different reactivity and applications.

    Ethyl 3-(diphenylmethyl)-1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate: Contains a bromomethyl group instead of an iodomethyl group, resulting in different chemical properties.

    Ethyl 3-(phenylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate: Lacks one phenyl group, affecting its overall structure and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties.

Properties

CAS No.

2694745-19-0

Molecular Formula

C22H23IO3

Molecular Weight

462.3

Purity

95

Origin of Product

United States

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